molecular formula C19H20FNO3 B6671163 N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide

Cat. No.: B6671163
M. Wt: 329.4 g/mol
InChI Key: XPMLZLSTOGPLIX-YKOWGRMDSA-N
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Description

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxolane ring, and a hydroxy-phenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c20-16-8-6-14(7-9-16)18-15(10-11-24-18)12-21-19(23)17(22)13-4-2-1-3-5-13/h1-9,15,17-18,22H,10-12H2,(H,21,23)/t15-,17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMLZLSTOGPLIX-YKOWGRMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)C(C2=CC=CC=C2)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)C(C2=CC=CC=C2)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide typically involves multiple steps, starting with the preparation of the oxolane ring and the introduction of the fluorophenyl group. Common synthetic routes include:

    Formation of the Oxolane Ring: This step often involves the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.

    Coupling with Phenylacetamide: The final step involves coupling the oxolane-fluorophenyl intermediate with phenylacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted fluorophenyl derivatives

Scientific Research Applications

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide
  • N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide
  • N-[[(2R,3S)-2-(4-methylphenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide

Uniqueness

The presence of the fluorophenyl group in N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-hydroxy-2-phenylacetamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, distinguishing it from its analogs with different substituents.

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